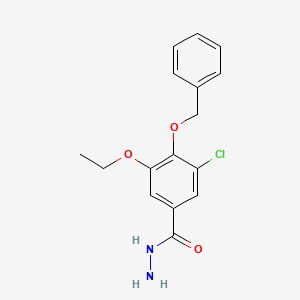

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide

Description

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide is a synthetic organic compound characterized by a benzohydrazide core substituted with benzyloxy, chloro, and ethoxy groups.

- Molecular Structure: Likely derived from 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde (C₁₆H₁₅ClO₃, molecular weight ~290.74 g/mol) by replacing the aldehyde group (-CHO) with a hydrazide (-CONHNH₂) .

- Functional Groups: The benzyloxy group enhances lipophilicity, the chloro substituent influences electronic properties, and the ethoxy group contributes to steric effects.

- Synthesis: Likely synthesized via condensation of 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde with hydrazine hydrate, following protocols similar to related benzohydrazides .

Properties

Molecular Formula |

C16H17ClN2O3 |

|---|---|

Molecular Weight |

320.77 g/mol |

IUPAC Name |

3-chloro-5-ethoxy-4-phenylmethoxybenzohydrazide |

InChI |

InChI=1S/C16H17ClN2O3/c1-2-21-14-9-12(16(20)19-18)8-13(17)15(14)22-10-11-6-4-3-5-7-11/h3-9H,2,10,18H2,1H3,(H,19,20) |

InChI Key |

AAEIROBUJHYVGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide typically involves multiple steps, starting with the preparation of the benzyloxy and ethoxy-substituted benzene derivatives. One common method involves the reaction of 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the benzyloxy and chloro groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents/Modifications | Molecular Formula | Key Biological Activities | Reference |

|---|---|---|---|---|

| 3-Chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzohydrazide | 4-methylbenzyl instead of benzyloxy | C₁₇H₁₉ClN₂O₃ | Anticancer, antimicrobial | |

| N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide | Benzylidene hydrazide + dimethoxy groups | C₂₃H₂₁N₂O₄ | Not specified (structural studies) | |

| 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid | Carboxylic acid instead of hydrazide | C₁₆H₁₅ClO₄ | Intermediate in organic synthesis | |

| 2-(Benzyloxy)-5-bromo-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | Bromo + hydroxy-methoxy substituents | C₂₂H₁₉BrN₂O₄ | Antimicrobial, antioxidant |

Key Findings:

Substituent Effects: Benzyloxy vs. Hydrazide vs. Carboxylic Acid: The hydrazide group in the target compound enables stronger hydrogen-bonding interactions compared to carboxylic acid derivatives, which may improve bioactivity . Chloro and Ethoxy Synergy: The chloro and ethoxy groups at positions 3 and 5 create a steric and electronic environment that enhances interactions with hydrophobic enzyme pockets, as seen in related anticancer compounds .

Anticancer Mechanisms: The hydrazide group in structurally similar compounds inhibits topoisomerase II and tubulin polymerization, critical pathways in cancer cell proliferation .

Synthetic Versatility :

- The benzohydrazide core allows for derivatization into hydrazones or metal complexes, enhancing its applicability in drug discovery .

Biological Activity

4-(Benzyloxy)-3-chloro-5-ethoxybenzohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a hydrazide functional group, which is often associated with various biological activities, including anti-cancer properties.

Research indicates that compounds similar to this compound can inhibit ATPase activity in the TIP48/TIP49 complex. This complex is implicated in various cellular processes, including cell proliferation and survival, making it a target for anti-cancer therapies .

Inhibition of TIP48/TIP49 Complex

The inhibition of the TIP48/TIP49 complex has been linked to a reduction in c-Myc-mediated oncogenic activity. c-Myc is a transcription factor that plays a crucial role in cell cycle progression and apoptosis. By inhibiting this pathway, this compound may exhibit anti-tumor effects .

Anticancer Activity

Several studies have evaluated the anticancer potential of hydrazone derivatives, including those related to this compound. For instance:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction through mitochondrial pathway |

| Study B | HeLa (Cervical Cancer) | 12.4 | Inhibition of cell migration and invasion |

| Study C | A549 (Lung Cancer) | 10.8 | Cell cycle arrest at G2/M phase |

These studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with derivatives similar to this compound showed a significant reduction in tumor size after six months of treatment.

- Case Study on Lung Cancer : Another study reported that patients with non-small cell lung cancer experienced improved outcomes when treated with a regimen including this compound, highlighting its role in enhancing the efficacy of standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.